(R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate, with the molecular formula C20H25NO3 and CAS number 1426129-50-1, is a chiral compound that belongs to the class of carbamates. This compound features a tert-butyl group, a biphenyl moiety, and a hydroxypropan-2-yl group. Its structure is characterized by a central carbon atom bonded to a tert-butyl group and a hydroxyl group, which contributes to its potential biological activity and chemical reactivity. The compound has garnered attention due to its role as an intermediate in the synthesis of sacubitril, a medication used for heart failure treatment .
There is no scientific research readily available on the mechanism of action of (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate.
(R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate can undergo several chemical transformations:
These reactions highlight the compound's versatility in organic synthesis and medicinal chemistry .
The biological activity of (R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate is primarily linked to its role as an intermediate in the synthesis of sacubitril. Sacubitril is known for its ability to inhibit neprilysin, an enzyme that breaks down natriuretic peptides. This inhibition leads to increased levels of these peptides, promoting vasodilation and diuresis, which are beneficial in treating heart failure .
Furthermore, the biphenyl structure may contribute to interactions with biological targets due to its potential for π-π stacking interactions with aromatic amino acids in proteins.
The synthesis of (R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate typically involves several key steps:
(R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate has significant applications in pharmaceutical chemistry:
Interaction studies involving (R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate focus on its binding affinity and selectivity towards biological targets such as neprilysin. These studies help elucidate its mechanism of action and potential side effects when used in therapeutic applications. Additionally, understanding its interactions with various receptors can guide modifications to enhance efficacy and reduce toxicity.
Several compounds share structural similarities with (R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (S)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate | C20H25NO3 | Enantiomer with different biological activity |
| Sacubitril | C22H30N2O5S | Active pharmaceutical ingredient; inhibits neprilysin |
| (R)-tert-butyl 3-hydroxypropanoate | C10H18O3 | Simpler structure without biphenylene moiety |
The uniqueness of (R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate lies in its specific stereochemistry and biphenylene structure, which contribute to its distinct pharmacological profile compared to similar compounds .
(R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate is a chiral carbamate compound characterized by its distinctive molecular architecture and stereochemical configuration. The compound bears the Chemical Abstracts Service registry number 1426129-50-1 and possesses the molecular formula C20H25NO3, corresponding to a molecular weight of 327.42 grams per mole. The systematic nomenclature reflects the compound's complex structure, which incorporates a tert-butyl carbamate protecting group, a biphenyl aromatic system, and a hydroxypropyl chain with defined stereochemistry at the R-configuration.
The compound exists under several synonymous designations, including tert-butyl (R)-(1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate and N-[(1R)-2-[1,1'-biphenyl]-4-yl-1-(hydroxymethyl)ethyl]carbamic acid 1,1-dimethylethyl ester. These alternative names reflect different approaches to describing the molecular connectivity and stereochemical features. The International Union of Pure and Applied Chemistry designation provides the most systematic description of the compound's structure, emphasizing the stereochemical center and the spatial arrangement of functional groups.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1426129-50-1 |
| Molecular Formula | C20H25NO3 |
| Molecular Weight | 327.42 g/mol |
| International Union of Pure and Applied Chemistry Name | tert-butyl (R)-(1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate |
| InChI Key | TYQICOFAZDVKMK-GOSISDBHSA-N |
The stereochemical designation (R) indicates the absolute configuration at the chiral center, following the Cahn-Ingold-Prelog priority rules. This stereochemical specificity is crucial for the compound's function as a pharmaceutical intermediate, as the biological activity of the target molecule depends critically on the correct three-dimensional arrangement of atoms. The compound's molecular structure incorporates several key functional groups: the carbamate linkage (-O-CO-NH-), the hydroxyl group providing additional functionality for subsequent synthetic transformations, and the biphenyl system conferring structural rigidity and potential for π-π interactions.
The physical properties of (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate reflect its organic nature and molecular composition. The compound exhibits a predicted boiling point of 514.5±50.0 degrees Celsius and a calculated density of 1.103±0.06 grams per cubic centimeter. The predicted pKa value of 11.85±0.46 indicates the compound's behavior under various pH conditions, which is relevant for its stability and reactivity in synthetic processes.
The development of (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate as a pharmaceutical intermediate represents a significant advancement in the field of chiral carbamate chemistry, building upon decades of research into stereoselective synthesis and carbamate protecting group strategies. The historical evolution of carbamate chemistry in pharmaceutical applications traces back to the discovery of physostigmine, a naturally occurring methyl carbamate ester isolated from Calabar beans in 1864. This discovery marked the beginning of systematic investigations into carbamate compounds as bioactive molecules and synthetic intermediates.
The broader development of carbamate chemistry accelerated throughout the 20th century, with researchers recognizing the unique properties of carbamates as structural motifs in drug design. Carbamates are derivatives of carbamic acid, characterized by the presence of the -O-CO-NH- linkage, and have proven invaluable in pharmaceutical synthesis due to their conformational stability, metabolic properties, and ability to modulate biological activity. The carbamate group serves multiple functions in drug design, acting as a protecting group for amines during synthesis, a structural analogue of amide bonds with improved pharmacokinetic properties, and a bioisostere that can enhance the biological activity of pharmacophores.
The specific development of (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate emerged from the need for efficient synthetic routes to neprilysin inhibitor prodrugs, particularly in the context of cardiovascular therapeutic development. The compound represents a convergence of several synthetic chemistry innovations: asymmetric synthesis techniques for establishing stereochemical control, carbamate protecting group strategies for amine functionalities, and efficient methods for constructing complex aromatic systems. Research into chiral carbamate synthesis has been particularly influenced by advances in asymmetric catalysis and stereoselective organic transformations.
Contemporary research in chiral carbamate synthesis has emphasized the development of environmentally sustainable and economically viable synthetic routes. The preparation of (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate exemplifies these principles through the use of efficient synthetic strategies that minimize waste generation and maximize atom economy. Recent investigations have explored copper-catalyzed asymmetric reactions for constructing chiral carbamates, demonstrating the ongoing evolution of synthetic methodologies in this field.
The historical development of carbamate chemistry has also been shaped by advances in understanding the biological mechanisms underlying carbamate interactions with target proteins. Early research focused primarily on acetylcholinesterase inhibition, but the scope has expanded to encompass a wide range of enzymatic targets and therapeutic applications. The design of (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate reflects this broader understanding of structure-activity relationships in carbamate-containing molecules.
(R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate occupies a central position in the synthetic pathway leading to sacubitril, which forms part of the supramolecular complex known by the designation LCZ696. This complex represents a first-in-class angiotensin receptor-neprilysin inhibitor with a unique dual mechanism of action that addresses cardiovascular pathophysiology through simultaneous targeting of the renin-angiotensin-aldosterone system and the natriuretic peptide system. The compound serves as a crucial intermediate in the preparation of sacubitril, also known by the designation AHU377, which functions as a prodrug that undergoes metabolic conversion to the active neprilysin inhibitor LBQ657.
The pharmacological significance of (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate extends beyond its role as a synthetic intermediate to encompass broader implications for cardiovascular therapeutic development. The compound's stereochemical precision is essential for the biological activity of the final therapeutic agent, as the neprilysin inhibition activity depends critically on the correct three-dimensional arrangement of molecular features. Research has demonstrated that the supramolecular complex containing sacubitril achieves 90 percent inhibition of neprilysin while avoiding inhibition of aminopeptidase A, thereby minimizing the risk of angioedema compared to earlier neprilysin inhibitors.
Clinical investigations of the therapeutic complex have provided extensive evidence for its efficacy in treating heart failure with reduced ejection fraction. The PARADIGM-HF trial, a landmark cardiovascular outcomes study, demonstrated superior efficacy compared to enalapril in patients with moderate to severe heart failure due to reduced left ventricular ejection fraction. The trial employed a sophisticated design with a run-in period to assess drug tolerability, followed by randomized comparison of the sacubitril-containing complex versus enalapril. Results indicated significant improvements in cardiovascular outcomes, including reductions in cardiovascular death and heart failure hospitalizations.
| Clinical Parameter | Sacubitril Complex | Enalapril |
|---|---|---|
| Primary Endpoint Reduction | 20% | Baseline |
| Cardiovascular Death Reduction | 20% | Baseline |
| Heart Failure Hospitalization Reduction | 21% | Baseline |
| Target Dose Achievement | 76% | N/A |
The molecular mechanism underlying the therapeutic efficacy involves the dual inhibition of neprilysin and angiotensin II type 1 receptors. Sacubitril, derived from the intermediate (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate, undergoes rapid de-ethylation by esterases to form LBQ657, which inhibits neprilysin and prevents the degradation of natriuretic peptides. This mechanism results in dose-dependent increases in atrial natriuretic peptide, cyclic guanosine monophosphate, and other beneficial cardiovascular mediators.
The pharmaceutical development of the sacubitril-containing complex has necessitated sophisticated synthetic chemistry approaches, with (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate serving as a key intermediate that enables efficient and scalable production. The compound's synthesis involves multiple steps designed to establish the correct stereochemistry and functional group arrangement required for subsequent transformations. Patent literature describes various synthetic routes for preparing this intermediate, emphasizing the importance of stereochemical control and synthetic efficiency.
The broader implications of (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate extend to the field of cardiovascular drug discovery, where it represents a successful example of structure-based drug design and synthetic chemistry convergence. The compound's development has contributed to advances in understanding neprilysin biology and the therapeutic potential of dual-mechanism cardiovascular agents. Future research directions may explore additional applications of related chiral carbamate intermediates in the synthesis of next-generation cardiovascular therapeutics.
X-ray crystallography serves as the definitive structural characterization method for biphenyl-carbamate systems, providing atomic-level insights into molecular geometry, crystal packing, and intermolecular interactions. The compound (R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate represents a prototypical member of this class, exhibiting characteristic structural features that define the broader family of biphenyl-carbamate derivatives [1] [2].
Single-crystal X-ray diffraction analysis reveals that biphenyl-carbamate systems typically adopt planar or near-planar conformations in the solid state, contrasting with the torsional preference observed in the gas phase [3] [4]. The crystallographic data for related tert-butyl carbamate systems demonstrate space group preferences, with P2₁/n and P2₁ being commonly observed [5] [6]. The molecular geometry exhibits a characteristic torsion angle of approximately 0° between the biphenyl rings when incorporated into the solid-state lattice, representing a significant conformational change from the gas-phase geometry where torsion angles of 38-44° are typical [7] [4].
The crystal packing density for biphenyl-carbamate systems typically ranges from 1.1 to 1.2 g/cm³, as exemplified by tert-butyl N-acetylcarbamate with a density of 1.168 g/cm³ [5]. This relatively high packing efficiency reflects the effectiveness of intermolecular interactions in stabilizing the crystal lattice. The unit cell parameters reveal systematic variations based on substituent effects, with the biphenyl moiety contributing to extended π-systems that influence overall crystal dimensions [4] [8].
Crystallographic studies of fluorinated biphenyl derivatives provide additional insights into the role of electronic effects on solid-state organization. For instance, 4,4'-difluorobiphenyl maintains the same basic crystal packing as pristine biphenyl, while higher degrees of fluorination, such as in 2,3,4,5,6-pentafluorobiphenyl, induce significant structural changes that favor π-π stacking interactions [4]. These findings suggest that the carbamate functionality in the target compound provides additional stabilization through hydrogen bonding while maintaining the fundamental biphenyl packing motifs.
The asymmetric unit analysis for biphenyl-carbamate systems typically contains one molecule, with the carbamate group adopting a planar configuration that maximizes conjugation with the aromatic system [5]. The root-mean-square deviation from planarity is generally less than 0.1 Å for the core molecular framework, excluding flexible alkyl substituents such as tert-butyl groups. This planarity is crucial for optimizing intermolecular interactions and achieving efficient crystal packing.
Nuclear magnetic resonance spectroscopy provides powerful tools for differentiating enantiomers of biphenyl-carbamate systems through various chiral discrimination methods. The stereochemical analysis of (R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate requires sophisticated NMR techniques that can distinguish between mirror-image forms of the molecule [9] [10].
Proton NMR spectroscopy employing chiral solvating agents represents the most accessible method for enantiomeric differentiation. The NH proton signal typically appears between 4.5-5.5 ppm and can be resolved into distinct peaks for each enantiomer when using appropriate chiral auxiliaries [11] [12]. The aromatic protons of the biphenyl system, resonating between 7.0-7.8 ppm, show characteristic splitting patterns that can be enhanced through the use of chiral alignment media such as poly-γ-benzyl-L-glutamate [9] [10].
The methylene protons adjacent to the chiral center exhibit particularly diagnostic chemical shift differences between enantiomers, typically ranging from 2.8-4.2 ppm with splitting patterns that reflect the coupling to the chiral center [13] [12]. Residual dipolar coupling measurements using liquid crystalline alignment media provide quantitative information about the relative orientations of enantiomers, with typical splitting values of 15-40 Hz observed for CH₂ groups proximal to the stereogenic center [9] [10].
Carbon-13 NMR spectroscopy offers complementary information for stereochemical analysis, particularly for the carbonyl carbon of the carbamate group, which typically resonates between 155-165 ppm [11] [13]. The aromatic carbon signals (125-145 ppm) and tert-butyl carbon signals (28-30 ppm) generally show minimal direct enantiomeric differentiation but can be influenced by chiral shift reagents [12] [14].
Advanced NMR techniques such as nitrogen-15 solid-state NMR spectroscopy provide unique insights into the chiral environment around the carbamate nitrogen, with chemical shifts typically ranging from -250 to -300 ppm [15] [16]. The quadrupolar coupling parameters and chemical shift anisotropy values differ systematically between enantiomers, enabling differentiation even in the solid state [9] [17].
Fluorine-19 NMR spectroscopy, when applicable to fluorinated derivatives, offers exceptional sensitivity for chiral discrimination through anisotropic alignment media [18]. The large chemical shift range and high sensitivity of fluorine nuclei enable differentiation with splitting values of 20-100 Hz between enantiomers [18] [13]. This approach is particularly valuable for pharmaceutical applications where fluorinated analogs are of interest.
The quantitative analysis of enantiomeric purity using NMR methods requires careful consideration of relaxation times and integration procedures. Multiple cross-polarization techniques in solid-state NMR enable quantitative determination of enantiomeric ratios with accuracies exceeding 99% [15] [16]. These methods are particularly valuable for quality control in pharmaceutical applications where enantiomeric purity is critical.
Computational modeling plays an essential role in understanding the stereochemical properties of biphenyl-carbamate systems, providing predictive capabilities that complement experimental structural characterization. Density functional theory calculations represent the most widely employed computational approach for analyzing chiral centers in these systems [19] [20].
The B3LYP functional with 6-31G(d) basis set provides a balanced approach for geometry optimization of biphenyl-carbamate structures, predicting torsion angles between 38-42° for the isolated molecule [21] [22]. These calculations accurately reproduce experimental gas-phase geometries while providing insights into the electronic factors governing conformational preferences. The inclusion of dispersion corrections through functionals such as B3LYP-D3 or wB97XD improves the description of intermolecular interactions critical for crystal packing predictions [23] [24].
More sophisticated approaches using B3PW91 with extended basis sets such as 6-31++G(d,p) demonstrate enhanced accuracy for predicting stereochemical properties, with calculated torsion angles of 39-43° showing excellent agreement with experimental values [21] [23]. The inclusion of diffuse functions in the basis set is particularly important for accurately describing the electronic structure of the carbamate group and its interactions with the biphenyl system.
The M06-2X functional, specifically designed for accurate treatment of non-covalent interactions, provides exceptional performance for biphenyl-carbamate systems [22] [25]. Calculations using M06-2X/6-311+G(d,p) predict torsion angles of 37-41° with energy barriers of 2.0-2.7 kcal/mol for rotation around the biphenyl axis [22] [26]. This level of theory proves particularly valuable for understanding the interplay between steric effects and electronic conjugation in determining molecular conformation.
Solvation effects play a crucial role in computational modeling of chiral centers, with the polarizable continuum model and solvation model based on density providing complementary descriptions of environmental effects [27] [28]. The choice of solvent model significantly influences predicted conformational preferences, with polar solvents generally favoring more planar conformations due to enhanced conjugation stabilization [26] [23].
Ab initio methods such as MP2 and CCSD(T) provide benchmark accuracy for smaller model systems, enabling validation of density functional theory predictions [21] [29]. These calculations predict torsion angles of 41-45° and 42-46° respectively, with energy barriers of 2.5-3.2 kcal/mol for MP2 and 2.4-3.1 kcal/mol for CCSD(T) [22] [25]. The excellent agreement between high-level ab initio results and experimental values validates the computational approach for predicting stereochemical properties.
Molecular dynamics simulations provide insights into the dynamic behavior of chiral centers in solution, revealing the time-dependent fluctuations in molecular conformation that influence stereochemical properties [26] [28]. These calculations demonstrate that biphenyl-carbamate systems exhibit significant conformational flexibility in solution, with rapid interconversion between different torsional states on the picosecond timescale.
The computational prediction of chiroptical properties such as optical rotation and circular dichroism spectra enables direct comparison with experimental measurements for absolute configuration assignment [21] [23]. Time-dependent density functional theory calculations using CAM-B3LYP or LC-wPBE functionals provide reliable predictions of electronic circular dichroism spectra that can be used to determine absolute stereochemistry [23] [30].
Hydrogen bonding networks represent the dominant intermolecular interactions governing the solid-state organization of biphenyl-carbamate systems. The analysis of these networks reveals systematic patterns that dictate crystal packing, mechanical properties, and potential pharmaceutical behavior [31] [32].
The primary hydrogen bonding motif in biphenyl-carbamate crystals involves N-H···O=C interactions between carbamate groups of adjacent molecules [5] [32]. These interactions typically exhibit bond lengths of 1.90-2.10 Å and bond angles of 160-180°, representing classical hydrogen bonds with energies of 4-8 kcal/mol [31] [5]. The geometric parameters fall within the optimal range for strong hydrogen bonding, contributing significantly to crystal stability and defining the fundamental packing motifs.
Centrosymmetric dimers represent the most common supramolecular synthon in biphenyl-carbamate crystals, formed through pairs of N-H···O hydrogen bonds with R₂²(8) graph-set descriptors [5] [32]. These dimers serve as building blocks for extended crystal structures, with the biphenyl moieties providing additional stabilization through π-π stacking or C-H···π interactions [31] [33]. The dimer formation is energetically favorable, with binding energies typically ranging from 8-15 kcal/mol when considering both direct hydrogen bonds and secondary interactions.
Secondary hydrogen bonding interactions involving O-H···N contacts contribute to the extension of hydrogen bonding networks beyond simple dimer formation [34] [32]. These interactions, with typical bond lengths of 1.85-2.05 Å and energies of 5-9 kcal/mol, enable the formation of extended chains or layered structures that enhance mechanical properties and thermal stability [31] [35]. The directionality of these interactions is crucial for determining the overall crystal architecture.
Weak hydrogen bonding interactions, particularly C-H···O contacts, provide additional stabilization in biphenyl-carbamate crystals [36] [5]. These interactions, with bond lengths of 2.30-2.60 Å and energies of 1-3 kcal/mol, are particularly important for filling voids in the crystal structure and optimizing packing efficiency [34] [33]. While individually weak, the cumulative effect of multiple C-H···O interactions contributes significantly to overall crystal stability.
The biphenyl moiety introduces additional complexity through C-H···π interactions, which are particularly prevalent in aromatic systems [4] [33]. These interactions, with typical distances of 2.60-3.00 Å and energies of 1-4 kcal/mol, adopt tilted-T geometries that optimize the overlap between C-H bonds and aromatic π-systems [31] [4]. The cooperative effect of multiple C-H···π interactions enhances crystal packing density and contributes to the observed mechanical properties.
Van der Waals interactions, while individually weak (0.5-2 kcal/mol), play a crucial role in determining the detailed packing arrangement of biphenyl-carbamate crystals [5] [37]. These interactions, with typical distances of 3.50-4.00 Å, are particularly important for accommodating the bulky tert-butyl groups and optimizing the overall crystal packing efficiency [5] [4]. The cumulative effect of numerous van der Waals contacts contributes substantially to the total lattice energy.
The analysis of hydrogen bonding networks using computational methods provides quantitative insights into the energetic contributions of different interaction types [31] [32]. Density functional theory calculations with dispersion corrections enable accurate prediction of hydrogen bond energies and geometries, facilitating the design of new biphenyl-carbamate systems with desired solid-state properties [19] [23]. These calculations reveal that the optimal hydrogen bonding geometry depends on the delicate balance between electrostatic attraction, orbital overlap, and steric repulsion.